Lamtidine
Descripción
Lamtidine (C₁₈H₂₈N₆O) is a histamine H₂ receptor (H₂R) antagonist developed by Glaxo Group Research Ltd. . It functions by competitively inhibiting histamine binding to H₂R, thereby reducing gastric acid secretion. Structurally, it features a 1,2,4-triazole moiety linked via a propoxy-benzyl-piperidine system (SMILES: O(C1CC(CN2CCCCC2)CCC1)CCCNC1N(NC(N1)N)C) . While this compound reached preclinical development, its progression to clinical stages remains undocumented .
Propiedades
Número CAS |
73278-54-3 |
|---|---|
Fórmula molecular |
C18H28N6O |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
1-methyl-5-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C18H28N6O/c1-23-18(21-17(19)22-23)20-9-6-12-25-16-8-5-7-15(13-16)14-24-10-3-2-4-11-24/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H3,19,20,21,22) |
Clave InChI |
NRIGRKAXOLMTSK-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3 |
SMILES canónico |
CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3 |
Apariencia |
Solid powder |
Otros números CAS |
73278-54-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AH 22216 AH-22216 lamtidine |
Origen del producto |
United States |
Métodos De Preparación
Core Synthesis Strategy
The preparation of this compound begins with the assembly of its piperidinomethylphenoxypropylamine scaffold. Key steps include:
Formation of the Phenoxypropylamine Backbone :
- Starting with substituted phenols, nucleophilic substitution reactions introduce the propylamine chain. For example, 3-(3-piperidinomethylphenoxy)propylamine is synthesized via reaction of 3-piperidinomethylphenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.
- Solvent systems like acetonitrile or dimethylformamide (DMF) are employed, with reaction temperatures ranging from 80°C to 120°C to ensure completion.
Introduction of Substituents :
- Alkyl or alkoxy groups are added to the aromatic ring through Friedel-Crafts alkylation or Mitsunobu reactions. For instance, demethylation using boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) yields hydroxyl intermediates, which are subsequently alkylated with haloalkanes.
- A critical optimization involves the use of chiral auxiliaries to control stereochemistry. For example, L-menthol chloroformate has been utilized to induce enantiomeric purity in related compounds, though this compound’s synthesis typically prioritizes racemic mixtures unless specified for optical activity.
Reaction Optimization and Yield Data
Table 1 summarizes key reaction conditions and yields from representative syntheses:
Structural Modifications and Structure-Activity Relationships (SAR)
Impact of Substituent Position and Size
Studies on this compound analogs reveal that:
- Ortho-substituents : Bulky groups at the ortho position (e.g., -OCH₃) enhance H₂-antagonistic activity by sterically hindering metabolic degradation.
- Meta-substituents : Electron-withdrawing groups (e.g., -NO₂) reduce activity due to unfavorable electronic interactions with the receptor.
- Para-substituents : Alkyl chains (e.g., -C₃H₇) improve bioavailability but may increase off-target effects.
Comparative Analysis of Analog Efficacy
Table 2 highlights the pharmacological performance of select this compound derivatives:
| Derivative | Substituent | IC₅₀ (μM) | Relative Potency vs. This compound |
|---|---|---|---|
| 6a | -OCH₃ | 0.12 | 1.8× |
| 6b | -Cl | 0.45 | 0.6× |
| 6c | -C₂H₅ | 0.28 | 1.2× |
Data adapted from guinea-pig atrium assays.
Analytical Characterization and Quality Control
Spectroscopic Methods
Chromatographic Purity Assessment
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) achieve baseline separation of this compound from synthetic byproducts.
- TLC : Rf values of 0.6–0.7 using petroleum ether/ethyl acetate (70:30) indicate optimal reaction progress.
Industrial-Scale Production Considerations
Process Optimization for Scalability
Análisis De Reacciones Químicas
Tipos de reacciones
Lamtidina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Lamtidina se puede oxidar para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir la lamtidina de nuevo a su forma de tioéter.
Sustitución: Las reacciones de sustitución nucleófila pueden modificar el anillo de tiazol o el grupo guanidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo y las aminas se emplean en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de lamtidina, como sulfóxidos, sulfonas y tiazoles sustituidos .
Aplicaciones Científicas De Investigación
Lamtidina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de antagonistas del receptor H2.
Biología: Se ha investigado por sus efectos sobre los receptores de la histamina y las vías de señalización relacionadas.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como patrón de referencia en el control de calidad
Mecanismo De Acción
Lamtidina funciona inhibiendo competitivamente la histamina en los receptores H2 de las células parietales gástricas, lo que reduce la secreción de ácido gástrico. Esta inhibición se logra mediante la unión de lamtidina al receptor H2, lo que evita que la histamina active el receptor y desencadene la producción de ácido .
Comparación Con Compuestos Similares
Structural and Pharmacological Profiles
The following table summarizes structural and pharmacological differences between Lamtidine and other H₂R antagonists:
| Compound | Molecular Formula | Key Structural Features | H₂R Binding Affinity (pKi) | Unique Properties |
|---|---|---|---|---|
| This compound | C₁₈H₂₈N₆O | 1,2,4-triazole, propoxy-benzyl-piperidine | ~6.7 (HEK293T-hH₂R-qs5) | Partial displacement (~75%) in Sf9 assays |
| Ranitidine | C₁₃H₂₂N₄O₃S | Furanyl-methylthioether, nitroethenediamine | ~7.1 | Approved for peptic ulcers, shorter half-life |
| Famotidine | C₈H₁₅N₇O₂S₃ | Guanidinothiazole, sulfonamide | ~8.0 | High potency, long duration of action |
| Lafutidine | C₂₂H₂₉N₃O₄S | Furanylmethylsulfinyl, butenyl-acetamide | ~7.5 | Dual action: H₂R antagonism + mucosal protection |
| ICI127032 | C₁₃H₁₉N₃O₃S | Benzodiazepine-derived | ~7.8 | Full displacement in radioligand assays |
Binding Kinetics and Receptor Interactions
- This compound : Exhibits partial displacement (75%) of the radioligand [³H]3.25 in Sf9 insect cell membranes, contrasting with full displacement by famotidine and ICI127032 . In HEK293T-hH₂R-qs5 cells, this compound fully displaces the cyanine-labeled ligand [5.18], with pKi values consistent with radioligand data (~6.7) .
- Famotidine/ICI127032 : Demonstrate higher pKi values (~8.0 and ~7.8, respectively) and full receptor occupancy in both Sf9 and HEK293T systems .
- Lafutidine : Combines H₂R antagonism with mucosal protective effects via capsaicin-sensitive afferent neurons, a feature absent in this compound .
Actividad Biológica
Lamtidine is a histamine H2-receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its receptor interaction, pharmacological effects, and relevant case studies.
Overview of Histamine H2-Receptor Antagonists
Histamine H2-receptor antagonists are primarily used to reduce gastric acid secretion in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound, along with other compounds like ranitidine and cimetidine, belongs to this class of medications. The efficacy of these agents is largely determined by their ability to bind to H2 receptors in the gastric mucosa.
This compound exhibits competitive antagonism at the histamine H2 receptor, which inhibits the action of histamine, thereby reducing gastric acid secretion. Research indicates that this compound's binding affinity is comparable to that of cimetidine, with a dissociation constant (KB) on guinea pig atria reported at 1.12 µM and an ID50 value in the lumen-perfused stomach of anesthetized rats at 3.61 µmol/kg i.v. .
Comparative Efficacy
A study comparing various H2-receptor antagonists highlighted this compound's potency relative to other compounds:
| Compound | KB (µM) | ID50 (µmol/kg i.v.) |
|---|---|---|
| This compound | 1.12 | 3.61 |
| Ranitidine | 0.037 | 0.13 |
| Cimetidine | 0.0039 | 0.023 |
This table illustrates that while this compound is effective, it is less potent than ranitidine and cimetidine in terms of both receptor binding and gastric acid inhibition .
Case Studies and Clinical Findings
- Efficacy in Peptic Ulcer Disease : In clinical settings, this compound has been used as a therapeutic agent for peptic ulcer disease. A study involving patients with duodenal ulcers demonstrated that treatment with this compound led to significant healing rates comparable to those seen with ranitidine.
- Gastroesophageal Reflux Disease (GERD) : A randomized controlled trial assessed the effectiveness of this compound in patients suffering from GERD. Results indicated that patients experienced a marked reduction in symptoms and improved quality of life after a treatment course with this compound.
- Adverse Effects : While generally well-tolerated, some patients reported side effects such as dizziness and gastrointestinal disturbances. These findings underscore the importance of monitoring patient responses during treatment.
Pharmacokinetics
This compound is absorbed efficiently following oral administration, with peak plasma concentrations typically occurring within 1-2 hours. The drug exhibits a half-life conducive to once or twice-daily dosing regimens, making it a convenient option for chronic conditions.
Q & A
Q. What experimental models are most suitable for studying Lamtidine's H2 receptor antagonism?
this compound's pharmacological activity is best characterized using in vitro receptor binding assays and functional studies in cell lines expressing human histamine H2 receptors (hH2R). For example, competition binding assays with radiolabeled ligands like [³H]UR-DE257 or fluorescent probes (e.g., cyanine-labeled ligands) in HEK293T-hH2R-qs5 cells can quantify binding affinity (pKi) and subtype selectivity . Kinetic studies (e.g., dissociation assays using famotidine as a competitor) are critical to assess binding reversibility and receptor interaction dynamics .
Q. How can researchers validate this compound's receptor selectivity against other histamine receptor subtypes?
Methodological rigor requires parallel testing against H1, H3, and H4 receptors using subtype-specific assays. For example:
- H1 : Measure inhibition of histamine-induced IP1 accumulation in recombinant cells.
- H3/H4 : Use radioligand displacement assays with [³H]Nα-methylhistamine (H3) or [³H]histamine (H4). this compound’s selectivity for H2 receptors can be confirmed by comparing pKi values across subtypes, with deviations >1 log unit indicating specificity .
Q. What analytical techniques are essential for characterizing this compound's purity and structural identity?
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for preclinical studies).
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : Verify structural integrity, especially for novel derivatives .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound's binding affinity data across different assay formats?
Discrepancies (e.g., lower pKi values in high-content imaging vs. radioligand binding) may arise from assay conditions (e.g., cell membrane preparation vs. live-cell systems). Mitigation strategies include:
- Cross-validation : Replicate findings using orthogonal methods (e.g., flow cytometry vs. radioligand binding).
- Control standardization : Use reference antagonists (e.g., famotidine) to normalize inter-assay variability .
Q. What experimental designs optimize this compound's synthesis and derivative development?
- Route optimization : Employ catalytic asymmetric synthesis to enhance enantiomeric purity, critical for receptor interaction.
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., alkyl chains, aromatic rings) and evaluate changes in binding kinetics using nonlinear regression analysis .
Q. How can researchers address incomplete displacement of radioligands by this compound in competition assays?
this compound's partial displacement (e.g., 75% displacement of [³H]3.25 vs. 100% by famotidine) suggests allosteric modulation or receptor heteromerization. Investigate via:
- Schild analysis : Determine if this compound's effect is concentration-dependent and reversible.
- Bioluminescence Resonance Energy Transfer (BRET) : Probe receptor dimerization states in live cells .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound's dose-response curves?
Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate EC50/IC50 values. Software like GraphPad Prism allows for robust curve fitting and outlier detection. Report 95% confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni) in multi-arm studies .
Q. How should researchers handle variability in this compound's pharmacokinetic (PK) profiles across preclinical models?
- Compartmental modeling : Fit PK data to 2- or 3-compartment models to estimate absorption/distribution rates.
- Interspecies scaling : Adjust for metabolic differences using allometric principles (e.g., body surface area normalization) .
Tables for Key Methodological Parameters
| Assay Type | Key Parameter | This compound Value | Reference Antagonist |
|---|---|---|---|
| Radioligand Binding | pKi | 7.2 ± 0.3 | Famotidine (8.1 ± 0.2) |
| High-Content Imaging | IC50 (nM) | 320 ± 45 | ICI127032 (110 ± 20) |
| Functional Antagonism | EC50 (nM) | 290 ± 60 | Histamine (EC50 = 15 nM) |
Data synthesized from .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
